Tallimustine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

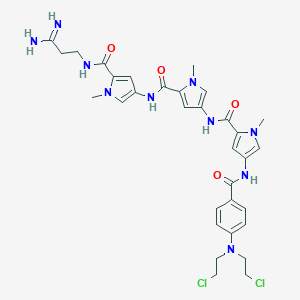

Tallimustine, a benzoyl mustard derivative of distamycin A, is an alkylating agent that binds to the minor groove of DNA. It's association with severe myelotoxicity lead to the end of its development in favour of α-halogenoacrylamide derivatives such as [brostallicin], which have a favourable cytotoxicity/myelotoxicity ratio. Newer generations of DNA minor groove binding agents can more specifically recognize base pair sequences.

This compound is a benzoyl mustard derivative of the antiviral agent distamycin A with potential antineoplastic activity. This compound selectively binds to A-T rich regions in the minor groove of DNA and alkylates at the N3 position of adenine in a highly sequence-specific manner. This prevents DNA replication, inhibits cellular proliferation and triggers apoptosis. Moreover, unlike other clinical nitrogen mustards, this compound does not carry out guanine-N7 alkylation in the major groove of DNA, which may lead to a high selectivity of action.

生物活性

Tallimustine, a derivative of distamycin A, is an alkylating agent that has garnered interest for its potential antitumor properties. Its mechanism of action primarily involves binding to the minor groove of DNA, leading to sequence-specific alkylation and subsequent cytotoxic effects on cancer cells. This article delves into the biological activity of this compound, highlighting its efficacy in various cancer models, clinical studies, and associated toxicities.

This compound operates as a DNA minor groove binder , which allows it to induce highly specific alkylations within the DNA structure. This unique binding mechanism differentiates it from other alkylating agents, potentially enhancing its therapeutic efficacy while presenting distinct challenges regarding toxicity. The interaction with DNA interferes with replication and transcription processes, ultimately leading to cell death.

Preclinical Studies

Preclinical evaluations have demonstrated this compound's significant antitumor activity across various cancer models:

- Cytotoxicity in Human Cell Lines : Studies have shown that this compound exhibits cytotoxic effects against human LoVo cells (colon cancer) and other cell lines. Its ability to induce DNA damage is evident, as human cells capable of repairing UV-induced damage were unable to rectify the DNA lesions caused by this compound .

- Animal Models : In severe combined immunodeficient (SCID) mice grafted with human myelomonocytic leukemia cell lines, this compound resulted in complete remission at tolerable dosages (0.86 to 3.0 mg/kg/day) over three days. This study underscores its potential effectiveness in hematological malignancies .

Clinical Studies

Clinical investigations into this compound's efficacy have yielded mixed results:

- Phase II Study in Colorectal Cancer : In a trial involving previously untreated patients with advanced colorectal cancer, this compound was administered at a dose of 900 µg/m² every four weeks. Despite its promising preclinical data, no significant clinical responses were observed among the evaluable patients, indicating a need for further research into its combination with other agents .

- Leukemia Trials : A Phase I study involving patients with refractory or relapsed leukemia revealed that two out of 26 patients achieved complete remission. The maximum tolerated dose was established at 900 µg/m²/day for three days every 3-4 weeks, with notable side effects including severe mucositis and electrolyte imbalances .

Toxicity Profile

This compound's toxicity is a significant concern that has limited its clinical application:

- Myelotoxicity : The primary adverse effect observed is myelosuppression, particularly neutropenia and thrombocytopenia. In clinical trials, severe neutropenia was common, prompting dose adjustments and close monitoring of blood counts .

- Other Side Effects : Patients have reported gastrointestinal issues and fatigue; however, these were generally less severe compared to myelotoxic effects .

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Study Type | Cancer Type | Dose (µg/m²) | Response Rate | Toxicity Observed |

|---|---|---|---|---|

| Preclinical | Various (including AML) | 0.86 - 3.0 mg/kg/day | High remission in mice | None reported |

| Phase II | Colorectal Cancer | 900 | No responses in 14/17 | Neutropenia |

| Phase I | Refractory Leukemia | 300 - 900 | 8% complete remission | Severe mucositis, electrolyte wasting |

特性

Key on ui mechanism of action |

Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA. |

|---|---|

CAS番号 |

115308-98-0 |

分子式 |

C32H38Cl2N10O4 |

分子量 |

697.6 g/mol |

IUPAC名 |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47) |

InChIキー |

ARKYUICTMUZVEW-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |

正規SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl |

Key on ui other cas no. |

115308-98-0 |

同義語 |

FCE 24517 FCE-24517 N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin tallimustine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。